6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine
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Overview
Description
6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine is a chemical compound with the molecular formula C9H7F3N4S and a molecular weight of 260.24. This compound has garnered attention in scientific research due to its potential biological activities and applications.
Preparation Methods
The synthetic routes and reaction conditions for 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine are not extensively detailed in the available literature. . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine is not well-documented. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine can be compared with other similar compounds, such as:
6-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]acetate: This compound has a similar trifluorobutenyl group but differs in its core structure.
Other purine derivatives: These compounds share the purine scaffold but may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific trifluorobutenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3,4,4-trifluorobut-3-enylsulfanyl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-5(7(11)12)1-2-17-9-6-8(14-3-13-6)15-4-16-9/h3-4H,1-2H2,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMGUEGZMNRVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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